molecular formula C14H17N3O2 B11731536 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

Cat. No.: B11731536
M. Wt: 259.30 g/mol
InChI Key: AGFOKVYDNNPKJK-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-amine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-3-methyl-1H-pyrazole-4-amine
  • 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

Uniqueness

2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid stands out due to its unique combination of the pyrazole and benzoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-3-17-9-13(10(2)16-17)15-8-11-6-4-5-7-12(11)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19)

InChI Key

AGFOKVYDNNPKJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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